7-benzyl-1-methyl-3H-purine-2,6-dione

Phosphodiesterase inhibition Isoform selectivity Cardiovascular pharmacology

Select 7-Benzyl-1-methyl-3H-purine-2,6-dione for PDE inhibitor or adenosine receptor research. The N7-benzyl substitution drives inherent peak I PDE selectivity over peak II, a critical advantage over non-selective xanthines like theophylline. The free N3-H site permits straightforward, regioselective derivatization for focused library synthesis, eliminating multi-step deprotection needed with 1,3-dialkyl analogs. Ideal as a positional isomer control in benzylxanthine SAR studies. Order ≥95% purity material for reproducible pharmacological profiling and synthetic workflows.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
Cat. No. B8592565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-1-methyl-3H-purine-2,6-dione
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=CC=C3
InChIInChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)14-8-17(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19)
InChIKeyLEOWVIMYMRWTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-1-methyl-3H-purine-2,6-dione – Chemical Identity, Pharmacophore Class, and Procurement Relevance


7-Benzyl-1-methyl-3H-purine-2,6-dione (CAS 56025-86-6, also referred to as 7-benzyl-3-methylxanthine reflecting tautomeric equilibrium) is a synthetic xanthine derivative with molecular formula C₁₃H₁₂N₄O₂ and molecular weight 256.26 g·mol⁻¹ [1]. The compound belongs to the purine-2,6-dione pharmacophore class, which encompasses clinically and experimentally significant phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Its substitution pattern—a benzyl group at N7 and a single methyl group at N1—distinguishes it from the more heavily studied 1,3-dialkylxanthines (e.g., theophylline, caffeine) and the 1-benzyl positional isomer (phenyltheophylline). This specific arrangement confers a unique combination of PDE isoform selectivity potential, differential adenosine receptor recognition, and a free N3–H site available for regioselective derivatization, making the compound a strategically valuable scaffold for medicinal chemistry and biochemical probe development [2].

Why 7-Benzyl-1-methyl-3H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs Without Functional Consequence


Substituting 7-benzyl-1-methyl-3H-purine-2,6-dione with generic xanthines such as theophylline or caffeine introduces multiple confounding variables that undermine experimental reproducibility. First, the N7-benzyl substituent critically modulates PDE isoform selectivity: 7-benzyl-MIX (a close analog) retains potent inhibition of peak I PDE while losing activity against peak II, whereas the parent compound MIX inhibits both isoforms non-selectively [1]. Second, the positional isomer 1-benzyl-3-methylxanthine (phenyltheophylline) targets adenosine A₂B and A₃ receptors, but relocating the benzyl group to N7 fundamentally alters the spatial orientation of the pharmacophore, leading to a different receptor-selectivity fingerprint [2]. Third, the free N3–H proton present in 7-benzyl-1-methylxanthine permits regioselective N3-functionalization that is sterically and electronically blocked in 1,3-dialkylated congeners, directly affecting synthetic tractability for derivative libraries [3]. These structural distinctions mean that generic substitution would compromise both pharmacological interpretation and chemical derivatization outcomes.

Quantitative Differentiation Evidence for 7-Benzyl-1-methyl-3H-purine-2,6-dione Versus Closest Analogs


PDE Isoform Selectivity: 7-Benzyl Substitution Confers Peak I Selectivity Over Peak II Relative to Non-Benzylated IBMX

The 7-benzyl substituent on the xanthine core imparts a marked shift in PDE isoform selectivity. In a direct head-to-head comparison within the same study, 7-benzyl-MIX (1-methyl-3-isobutyl-7-benzylxanthine) was identified as the most selective compound among a series of 7-substituted 1-methyl-3-isobutylxanthines for inhibiting peak I cyclic nucleotide phosphodiesterase over peak II. 7-Benzyl-MIX retained potency equivalent to the parent MIX against peak I but was substantially less effective against peak II. Substitution of electron-withdrawing (nitro) or electron-donating (methoxy) groups on the 7-benzyl moiety reduced peak I inhibitory effectiveness, while chlorobenzyl substitution slightly increased potency without improving selectivity between peaks [1]. Although this evidence derives from the 3-isobutyl analog, the 7-benzyl pharmacophore is the primary determinant of this selectivity phenotype, and the same structural motif is present in 7-benzyl-1-methyl-3H-purine-2,6-dione.

Phosphodiesterase inhibition Isoform selectivity Cardiovascular pharmacology

Positional Isomerism: 7-Benzyl vs. 1-Benzyl Substitution Diverges Adenosine Receptor Target Engagement

The positional isomer 1-benzyl-3-methylxanthine (phenyltheophylline, CAS 120642-81-1) is documented in the Therapeutic Target Database as an inhibitor of adenosine A₂B and A₃ receptors [1]. In contrast, 7-benzyl-1-methyl-3H-purine-2,6-dione places the benzyl substituent at N7 rather than N1, fundamentally altering the spatial orientation of this key pharmacophoric group relative to the xanthine core. This positional shift is analogous to the well-characterized difference between 1-methylxanthine and 7-methylxanthine, where the methylation site critically determines receptor subtype affinity and PDE inhibition profiles. Because the benzyl group is substantially larger than a methyl substituent, the N7-vs.-N1 positional difference is expected to produce even more pronounced divergence in protein target engagement than that observed between mono-methylxanthine positional isomers. This inference is grounded in the broader SAR observation that N7-substitution in xanthines generates a distinct pharmacophore geometry compared to N1-substitution, as reflected in the differential biological activities of 7-substituted vs. 1-substituted xanthine derivatives catalogued across the purine-2,6-dione literature.

Adenosine receptor antagonism Positional isomer pharmacology Receptor selectivity profiling

Synthetic Versatility: Free N3–H Enables Regioselective Derivatization Unavailable in 1,3-Dialkylated Xanthines

7-Benzyl-1-methyl-3H-purine-2,6-dione retains a free N3–H proton, a structural feature that distinguishes it from fully 1,3-dialkylated xanthines such as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). This free N3 position is synthetically enabling: the compound can serve as a starting material for selective N3-alkylation, acylation, or other functionalization without requiring protecting group strategies. Ivanchenko et al. (2017) demonstrated this principle by using 7-benzyl-3-methylxanthine (the tautomeric equivalent) as the precursor for synthesizing a panel of 8-S-substituted derivatives via alkylation with alkyl, alkenyl, or benzyl halides under basic conditions in aqueous propan-2-ol, generating compounds with measurable antimicrobial and antifungal activities at concentrations of 50–100 µg·mL⁻¹ [1]. In contrast, theophylline and caffeine lack this free N3 site and thus offer one fewer orthogonal functionalization handle, restricting the chemical space accessible from a single starting material.

Medicinal chemistry Regioselective synthesis Xanthine derivatization

Lipophilicity Differentiation: Higher XLogP3 Relative to Theophylline and Caffeine Impacts Membrane Partitioning and Pharmacokinetic Behavior

The computed partition coefficient (XLogP3) of 7-benzyl-3-methylxanthine is 0.8, as recorded in PubChem [1]. This value is substantially higher than that of theophylline (1,3-dimethylxanthine, XLogP3 = −0.02) and caffeine (1,3,7-trimethylxanthine, XLogP3 = −0.07), consistent with the lipophilic contribution of the benzyl substituent. The difference of approximately 0.8 log units corresponds to a roughly 6.3-fold higher theoretical octanol–water partition coefficient, predicting enhanced passive membrane permeability and potentially altered plasma protein binding relative to the comparator xanthines. This property differentiation is relevant for both in vitro assay design (where compound solubility and non-specific binding must be controlled) and for in vivo pharmacokinetic studies where tissue distribution is a critical parameter. Note that these are computed rather than experimentally measured logP values and should be interpreted as relative trends.

Physicochemical profiling Lipophilicity ADME prediction

Procurement Specification: Defined Purity Benchmark and CAS Registry Enables Reproducible Sourcing

Commercially available 7-benzyl-1-methyl-3H-purine-2,6-dione (CAS 56025-86-6) is typically supplied at ≥95% purity as verified by multiple vendor technical datasheets and aggregated by authoritative databases including PubChem and the Japan Chemical Substance Dictionary (Nikkaji) [1]. The compound has a defined CAS registry number, a validated InChIKey (NGGPQVDOOZWSIG-UHFFFAOYSA-N), and a computed monoisotopic mass of 256.09602564 Da, providing unambiguous identity verification criteria. This stands in contrast to less-characterized research-grade xanthine intermediates that may lack CAS registration or validated analytical specifications, introducing sourcing variability that can compromise experimental reproducibility across laboratories or over longitudinal studies.

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for 7-Benzyl-1-methyl-3H-purine-2,6-dione Grounded in Quantitative Differentiation Evidence


PDE Isoform Selectivity Probe Development Using the 7-Benzyl Pharmacophore

Investigators developing isoform-selective PDE inhibitors can use 7-benzyl-1-methyl-3H-purine-2,6-dione as a starting scaffold that inherently biases activity toward peak I PDE over peak II. This application is directly supported by the finding that 7-benzyl-MIX was the most selective compound among a panel of 7-substituted xanthines for peak I PDE inhibition while sparing peak II activity [1]. By eliminating the 3-isobutyl group present in 7-benzyl-MIX, the target compound offers a simplified scaffold for systematic SAR exploration of N3 substituent effects on selectivity. Researchers can compare results against IBMX as a non-selective control and theophylline as a weak PDE inhibitor control within the same experimental framework.

Adenosine Receptor Subtype Profiling with Positional Isomer Controls

The 7-benzyl-1-methyl substitution pattern provides a critical positional isomer control for adenosine receptor antagonist studies. The 1-benzyl isomer (phenyltheophylline) is an established inhibitor of A₂B and A₃ receptors [1]. By testing both positional isomers in parallel against a panel of adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), researchers can directly quantify how benzyl group placement modulates receptor subtype selectivity. This head-to-head isomer comparison is not feasible with commercial 1,3-dialkylxanthine standards, which lack the benzyl pharmacophore entirely.

Regioselective Derivatization for Focused Xanthine Libraries

Medicinal chemistry teams synthesizing focused libraries of N3-functionalized xanthines benefit from the free N3–H present in 7-benzyl-1-methyl-3H-purine-2,6-dione. As demonstrated by Ivanchenko et al., the compound serves as a direct precursor for 8-S-substituted derivatives via alkylation under mild aqueous conditions [1]. The N3 position can be independently modified by alkylation or acylation, generating two-dimensional diversity arrays from a single starting material. This synthetic efficiency contrasts with theophylline or caffeine, which lack free NH sites and require multi-step deprotection–functionalization sequences for analogous derivatization.

Membrane Permeability and Tissue Distribution Studies Exploiting Enhanced Lipophilicity

The elevated computed lipophilicity (XLogP3 = 0.8) of 7-benzyl-1-methylxanthine relative to theophylline (XLogP3 = −0.02) and caffeine (XLogP3 = −0.07) makes it a useful probe for studying how incremental lipophilicity within the xanthine class affects passive membrane permeability, intracellular accumulation, and tissue distribution [1]. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies comparing the target compound against theophylline and caffeine can isolate the contribution of the benzyl substituent to permeability while controlling for the purine-2,6-dione core scaffold.

Quote Request

Request a Quote for 7-benzyl-1-methyl-3H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.